2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid is a chemical compound with significant relevance in pharmaceutical and organic chemistry. Its IUPAC name reflects its complex structure, which includes a methyl group, a nitrophenyl moiety, and an amino acetic acid framework. The compound is categorized under amino acids and derivatives, particularly due to its amino and carboxylic acid functional groups.
This compound can be synthesized through various methods involving reactions between specific precursors. The primary sources for obtaining this compound include chemical suppliers and research institutions focusing on organic synthesis.
The compound can be classified as:
The synthesis of 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid typically involves the following steps:
The reaction conditions often require careful control of temperature and pH to ensure optimal yields. Solvents such as dimethylformamide or acetonitrile may be utilized to facilitate the reaction process.
The molecular structure of 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid can be represented using various notations:
CN(CC(=O)O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
InChI=1S/C10H11N3O5/c1-12(6-9(14)15)10(16)11-7-3-2-4-8(5-7)13(17)18/h2-5H,6H2,1H3,(H,11,16)(H,14,15)
The compound exhibits a powder appearance and is stable at room temperature. Its structural characteristics include:
2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid can participate in several chemical reactions:
The reactivity of this compound is influenced by the presence of both the nitro and amino groups, which can stabilize or destabilize certain intermediates during reactions.
The mechanism of action for compounds like 2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid primarily involves:
Relevant data includes:
2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid has potential applications in:
Its unique structure may also render it useful in developing new therapeutic agents targeting specific biological processes.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: